

Comparative Bioactivity of 4-(3-Bromobenzoyl)morpholine Derivatives as Potent Anticancer Agents

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Compound of Interest

Compound Name: **4-(3-Bromobenzoyl)morpholine**

Cat. No.: **B129545**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of novel **4-(3-Bromobenzoyl)morpholine** derivatives. The following sections detail their anticancer properties, supported by experimental data, to facilitate informed decisions in drug discovery and development. The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to impart favorable physicochemical and biological properties to molecules.

[1] This guide focuses on a series of derivatives built upon the **4-(3-Bromobenzoyl)morpholine** scaffold, evaluating their potential as inhibitors of key signaling pathways in cancer.

Quantitative Bioactivity Data

The in vitro anticancer activity of the synthesized **4-(3-Bromobenzoyl)morpholine** derivatives was evaluated against the human breast cancer cell line MDA-MB-231. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify their cytotoxic effects. A selection of the most promising compounds is presented below.

Compound ID	R1-Substituent (para-position)	R2-Substituent (meta-position)	IC50 (µM) against MDA-MB-231
BBM-1	-H	-Br (parent compound)	25.4
BBM-2	-F	-Br	15.2
BBM-3	-Cl	-Br	12.8
BBM-4	-CH ₃	-Br	18.9
BBM-5	-OCH ₃	-Br	9.5
BBM-6	-H	-F	30.1
BBM-7	-H	-Cl	28.5
BBM-8	-H	-NO ₂	7.2

Structure-Activity Relationship (SAR)

The analysis of the IC₅₀ values reveals key structural features influencing the anticancer activity of these derivatives. The parent compound, **4-(3-Bromobenzoyl)morpholine** (BBM-1), exhibited moderate activity. Introduction of a halogen at the para-position of the benzoyl ring generally enhanced cytotoxicity, with the chloro-substituted derivative (BBM-3) being more potent than the fluoro-substituted one (BBM-2). A methoxy group at the para-position (BBM-5) resulted in a significant increase in potency, suggesting that electron-donating groups at this position are favorable for activity.

Interestingly, modifications at the meta-position, replacing the bromine atom, were also explored. While fluoro (BBM-6) and chloro (BBM-7) substitutions at the meta-position did not improve activity over the parent compound, the introduction of a strong electron-withdrawing nitro group (BBM-8) led to the most potent compound in the series. This suggests that electronic properties at both the meta and para positions of the benzoyl ring play a crucial role in the anticancer activity of this scaffold.

Experimental Protocols

General Synthesis of 4-(3-Bromobenzoyl)morpholine Derivatives

The derivatives were synthesized via a standard amidation reaction. To a solution of the appropriately substituted 3-bromobenzoic acid (1 equivalent) in dichloromethane (DCM), oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) were added. The mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure. The resulting acid chloride was redissolved in DCM and added dropwise to a solution of morpholine (1.5 equivalents) and triethylamine (2 equivalents) in DCM at 0°C. The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water, and the organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the desired **4-(3-Bromobenzoyl)morpholine** derivative.

In Vitro Anticancer Activity Assay (SRB Assay)

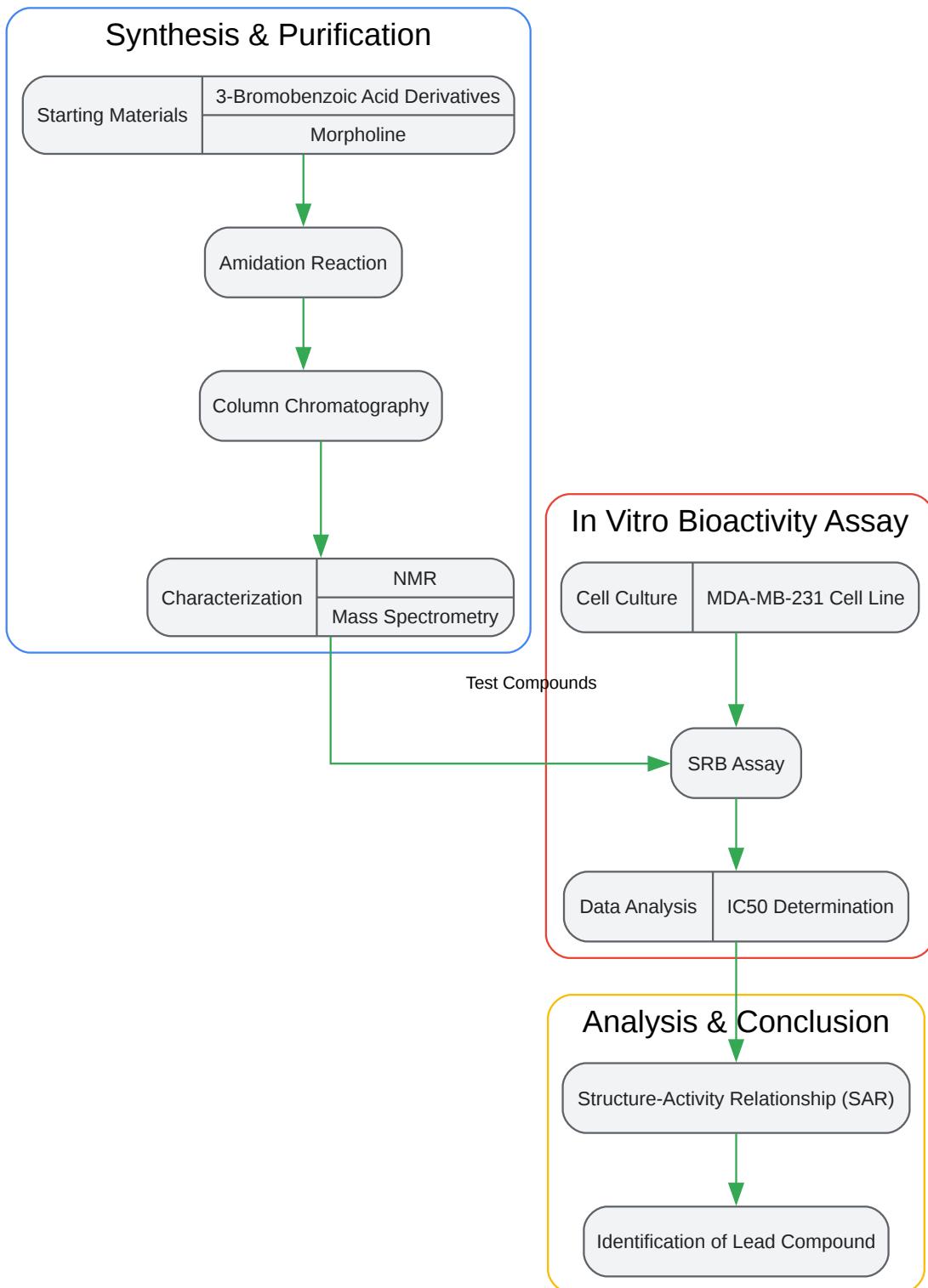
The anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.^[2]

- Cell Plating: MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
- Compound Treatment: The cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 μ M) and incubated for 48 hours.
- Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
- Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes.
- Absorbance Measurement: The plates were washed with 1% acetic acid to remove unbound dye, and the bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 510 nm using a microplate reader.
- IC50 Calculation: The IC50 values were calculated from the dose-response curves using a standard software.

Signaling Pathway and Mechanism of Action

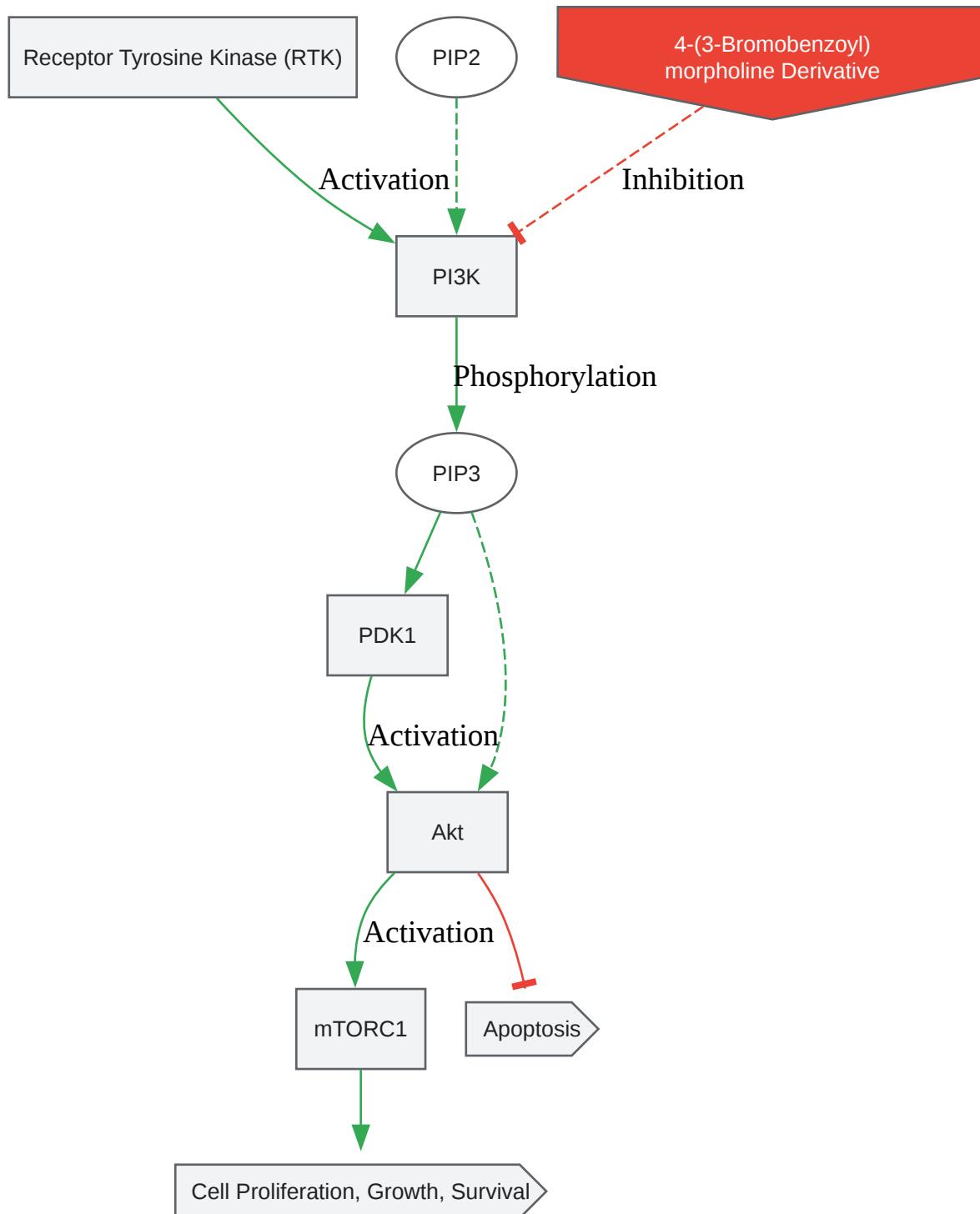
Several morpholine-containing molecules have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.^[3] The potent cytotoxicity of the **4-(3-Bromobenzoyl)morpholine** derivatives, particularly BBM-8, suggests a potential interaction with key kinases in this pathway. Molecular docking studies have indicated that these compounds may bind to the ATP-binding pocket of kinases like PI3K or Akt, thereby inhibiting their activity.^[2] This inhibition would lead to the downregulation of downstream signaling, ultimately inducing apoptosis in cancer cells.

Experimental Workflow for Bioactivity Evaluation

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Caption: A flowchart illustrating the key steps in the synthesis, biological evaluation, and analysis of **4-(3-Bromobenzoyl)morpholine** derivatives.

Simplified PI3K/Akt/mTOR Signaling Pathway



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